Cas no 2229304-85-0 (1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine)
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine
- EN300-1996093
- 2229304-85-0
-
- Inchi: 1S/C10H16ClN3/c1-2-14-7-13-9(11)8(14)10(12)5-3-4-6-10/h7H,2-6,12H2,1H3
- InChI Key: XUXDHCUHULBIKK-UHFFFAOYSA-N
- SMILES: ClC1=C(C2(CCCC2)N)N(C=N1)CC
Computed Properties
- Exact Mass: 213.1032752g/mol
- Monoisotopic Mass: 213.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 43.8Ų
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1996093-0.05g |
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine |
2229304-85-0 | 0.05g |
$1440.0 | 2023-09-16 | ||
| Enamine | EN300-1996093-0.1g |
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine |
2229304-85-0 | 0.1g |
$1508.0 | 2023-09-16 | ||
| Enamine | EN300-1996093-0.25g |
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine |
2229304-85-0 | 0.25g |
$1577.0 | 2023-09-16 | ||
| Enamine | EN300-1996093-0.5g |
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine |
2229304-85-0 | 0.5g |
$1646.0 | 2023-09-16 | ||
| Enamine | EN300-1996093-1.0g |
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine |
2229304-85-0 | 1g |
$1714.0 | 2023-06-02 | ||
| Enamine | EN300-1996093-2.5g |
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine |
2229304-85-0 | 2.5g |
$3362.0 | 2023-09-16 | ||
| Enamine | EN300-1996093-5.0g |
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine |
2229304-85-0 | 5g |
$4972.0 | 2023-06-02 | ||
| Enamine | EN300-1996093-10.0g |
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine |
2229304-85-0 | 10g |
$7373.0 | 2023-06-02 | ||
| Enamine | EN300-1996093-1g |
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine |
2229304-85-0 | 1g |
$1714.0 | 2023-09-16 | ||
| Enamine | EN300-1996093-5g |
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine |
2229304-85-0 | 5g |
$4972.0 | 2023-09-16 |
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine
Introduction to 1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine (CAS No. 2229304850)
1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-1-amine, also known by its CAS number 2229304850, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is a derivative of imidazole, a heterocyclic aromatic compound, and contains a cyclopentane ring substituted with an amine group. The presence of the chlorine atom and ethyl group on the imidazole ring adds complexity to its structure, making it a valuable molecule for various applications.
The synthesis of 1-(4-chloro-1-ethyl-1H-imidazol-5-yl)cyclopentan-amine involves a series of well-established organic reactions. The imidazole ring is typically formed through the condensation of an aldehyde or ketone with an amine, followed by cyclization. The substitution of chlorine and ethyl groups on the imidazole ring is achieved through nucleophilic aromatic substitution or other appropriate methods. The cyclopentane ring is introduced via either cycloaddition or ring-closing metathesis, depending on the desired stereochemistry and regiochemistry.
Recent studies have highlighted the potential of this compound in drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes, receptors, and ion channels. For instance, research has shown that 1-(4-chloro-ethyl-imidazol-cyclopentan-amine) exhibits promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to modulate ion channels makes it a candidate for treating neurological disorders such as epilepsy and pain.
In terms of pharmacokinetics, this compound demonstrates favorable properties such as good solubility and bioavailability. These characteristics are crucial for its potential use in therapeutic applications. However, further studies are required to fully understand its metabolism, toxicity, and efficacy in vivo.
The development of efficient synthetic routes for CAS No. 2229304850 has been a focus of recent research efforts. Green chemistry approaches, including the use of catalysts and renewable feedstocks, have been explored to minimize environmental impact and reduce production costs. These advancements not only enhance the scalability of the synthesis but also align with current trends toward sustainable chemical manufacturing.
In conclusion, 1-(4-chloro-ethyl-imidazol strong>-< strong>cyclopentan strong>-< strong>amine strong>) represents a versatile molecule with promising applications in drug discovery and development. Its unique structure, combined with recent advances in synthesis and pharmacology, positions it as a valuable tool for addressing unmet medical needs.
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